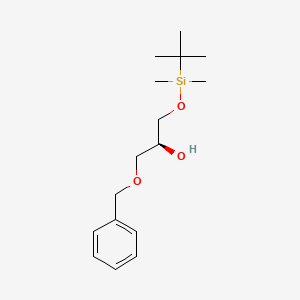
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is a chiral compound that features a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as column chromatography.
化学反应分析
Types of Reactions
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The hydroxyl group can be reduced to form a corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) under mild conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alkanes.
Substitution: Compounds with different protecting groups or functional groups.
科学研究应用
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol involves its reactivity due to the presence of the benzyloxy and TBDMS groups. The benzyloxy group can participate in nucleophilic substitution reactions, while the TBDMS group serves as a protecting group that can be selectively removed under specific conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-1-(Benzyloxy)-2-((tert-butyldimethylsilyl)oxy)ethanol: Similar structure but with one less carbon atom in the backbone.
(S)-1-(Benzyloxy)-3-((trimethylsilyl)oxy)propan-2-ol: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
Uniqueness
(S)-1-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)propan-2-ol is unique due to the combination of the benzyloxy group and the TBDMS protecting group, which provides specific reactivity and stability under various conditions. This makes it a valuable intermediate in organic synthesis and research applications.
属性
分子式 |
C16H28O3Si |
|---|---|
分子量 |
296.48 g/mol |
IUPAC 名称 |
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H28O3Si/c1-16(2,3)20(4,5)19-13-15(17)12-18-11-14-9-7-6-8-10-14/h6-10,15,17H,11-13H2,1-5H3/t15-/m0/s1 |
InChI 键 |
WVHOMKHXUZAOQB-HNNXBMFYSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](COCC1=CC=CC=C1)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(COCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
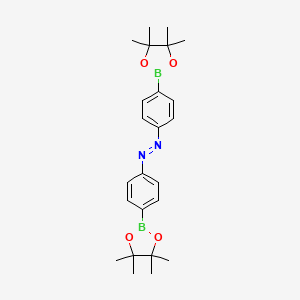
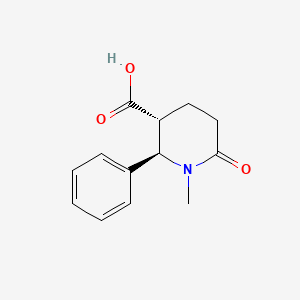
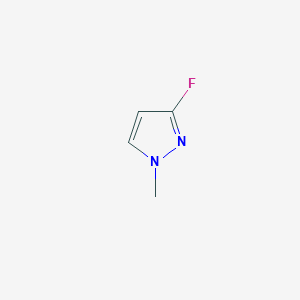
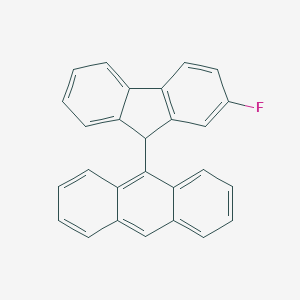
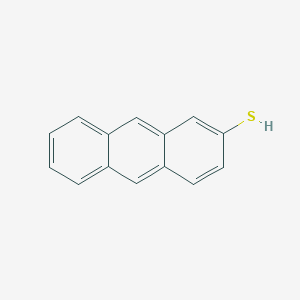
![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
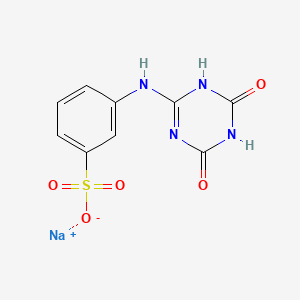
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
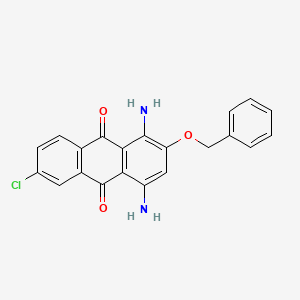

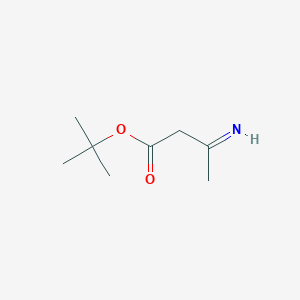
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
